molecular formula C9H12BrNO2S B1287752 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene CAS No. 494833-75-9

2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene

Cat. No. B1287752
M. Wt: 278.17 g/mol
InChI Key: XYKJEMNFRNXVIG-UHFFFAOYSA-N
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Description

The compound "2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene" is not directly mentioned in the provided papers. However, the papers do discuss various brominated thiophene derivatives and their synthesis, which can provide insights into the chemical behavior and properties of brominated thiophenes in general. These derivatives are of interest due to their potential applications in polymerization, medicinal chemistry, and materials science .

Synthesis Analysis

The synthesis of brominated thiophene derivatives can involve various methods, including copolymerization, Suzuki coupling reactions, and Buchwald-Hartwig cross-coupling. For instance, the copolymerization of 4-bromo-2-vinyl thiophene with other monomers like methyl methacrylate and n-butyl acrylate has been explored, indicating the reactivity of brominated thiophenes in forming copolymers . Suzuki coupling reactions have been employed to synthesize compounds like 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, which suggests that similar strategies could potentially be applied to synthesize the compound . Additionally, Buchwald-Hartwig cross-coupling has been used to create amino-substituted benzo[b]thiophenes, which could be relevant for introducing the tert-butyloxycarbonylamino group into the thiophene ring .

Molecular Structure Analysis

The molecular structure of brominated thiophene derivatives can be elucidated using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (HRMS), Fourier transform infrared spectroscopy (FT-IR), and X-ray crystallography. For example, the structure of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene was confirmed using these methods, and the vibrational spectra were analyzed to provide further insights into the molecular structure . These techniques could similarly be applied to determine the structure of "2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene".

Chemical Reactions Analysis

Brominated thiophenes can undergo various chemical reactions, including bromination, nitration, and cross-coupling reactions. The bromination of 2-acylamino-3-ethoxycarbonyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]-thiophenes has been studied, leading to dibrominated products and subsequent dehydrobromination to yield bromo-7-oxybenzo[b]thiophene derivatives . These reactions demonstrate the reactivity of brominated thiophenes towards electrophilic substitution and could be relevant for further functionalization of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophene derivatives can be inferred from their molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and other related parameters, such as ionization potentials, can be calculated using computational methods like density functional theory (DFT) and Hartree–Fock (HF) methods. For instance, the HOMO and LUMO energies of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene were calculated, providing insights into the electronic properties of the molecule . These computational studies can be extended to predict the properties of "2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene".

Scientific Research Applications

Summary of the Application

Thiophene-based conjugated polymers have exceptional optical and conductive properties, making them a center of attention for researchers. They are used in the design and synthesis of novel materials for optical and electronic devices .

Methods of Application

The synthesis of these polymers involves organometallic polycondensation strategies. Nickel- and palladium-based protocols are commonly used. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular strategies for the synthesis of functionalized regioregular polythiophenes .

Results or Outcomes

These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

2. Therapeutic Applications

Summary of the Application

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry. They have been reported to possess a wide range of therapeutic properties .

Methods of Application

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists. Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine also contain a thiophene nucleus .

Results or Outcomes

Thiophene-based compounds have been proven to be effective drugs with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

3. Synthesis of Regioregular Thiophene-Based Conjugated Polymers

Summary of the Application

Regioregular thiophene-based conjugated polymers have been synthesized for electronic and optoelectronic applications .

Methods of Application

The synthesis of these polymers involves nickel and palladium-based catalytic systems. Direct arylation polymerization (DArP) protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .

Results or Outcomes

These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

4. Commercial Availability

Summary of the Application

“2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene” is commercially available and can be purchased from chemical suppliers .

Methods of Application

This compound is typically used as a building block in various chemical syntheses .

Results or Outcomes

The availability of this compound facilitates research and development in various fields of science .

5. Direct Arylation Polymerization

Summary of the Application

Direct Arylation Polymerization (DArP) protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .

Methods of Application

DArP is a cost-effective and green method as it circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors. DArP also puts off the need to preactivate the C–H bonds, hence, presenting a facile route to synthesize polymers with controlled molecular weight, low polydispersity index, high regioregularity and tunable optoelectronic properties using palladium-based catalytic systems .

Results or Outcomes

The DArP protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .

6. Commercial Availability

Summary of the Application

“2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene” is commercially available and can be purchased from chemical suppliers .

Methods of Application

This compound is typically used as a building block in various chemical syntheses .

Results or Outcomes

The availability of this compound facilitates research and development in various fields of science .

Safety And Hazards

The safety data sheet (SDS) for 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene can be found online . It’s important to handle this compound with care, following all safety protocols.

properties

IUPAC Name

tert-butyl N-(5-bromothiophen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-7(10)14-5-6/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKJEMNFRNXVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578053
Record name tert-Butyl (5-bromothiophen-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene

CAS RN

494833-75-9
Record name tert-Butyl (5-bromothiophen-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-bromothiophen-3-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triethylamine (15 mL) and diphenylphosphoryl azide (16.5 mL) were added to a solution of the mixture of 2-bromothiophene-4-carboxylic acid obtained in the above-described Step (14.48 g) in toluene (250 mL) at room temperature. The reaction solution was stirred for 2 hours. 2-Methyl-2-propanol (40 mL) was added to the reaction solution, and then the reaction solution was stirred at 100° C. for 2 hours. The reaction solution was evaporated under vacuum, and the resultant residue was purified by column chromatography on silica gel (developing solvent:hexane/ethyl acetate) to obtain tert-butyl(5-bromothiophen-3-yl)carbamate as a white solid.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

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